An In-Depth Technical Guide to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
An In-Depth Technical Guide to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific derivative, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride, providing a comprehensive overview of its chemical structure, a proposed synthetic pathway, and expected analytical characteristics. While this specific molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from established knowledge of the imidazo[2,1-b]thiazole class to offer valuable insights for researchers interested in its synthesis and potential applications. The imidazo[2,1-b]thiazole core is known to be present in compounds with anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties, suggesting that 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride may hold significant therapeutic potential.[1][2][3][4][5][6]
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a scaffold that has garnered considerable attention in drug discovery. This interest is largely due to its presence in biologically active molecules and its synthetic accessibility. The well-known anthelmintic drug, Levamisole, features a tetrahydroimidazo[2,1-b]thiazole core and has immunomodulatory properties.[2] The planar, aromatic nature of the imidazo[2,1-b]thiazole system allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents that target cell proliferation and microtubule dynamics, as well as exhibiting antibacterial, antifungal, and antiviral activities.[5][6] The propanoic acid moiety in the title compound introduces a carboxylic acid functional group, which can influence solubility, metabolic stability, and potential for further derivatization.
Chemical Structure and Properties
IUPAC Name: 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Chemical Formula: C₈H₉ClN₂O₂S
Molecular Weight: 232.69 g/mol
The core of the molecule is the bicyclic imidazo[2,1-b]thiazole system. A propanoic acid group is attached at the 6-position of this ring system. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring, which increases the compound's solubility in aqueous media.
Structural Diagram:
Caption: Chemical structure of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride.
Proposed Synthesis Pathway
Proposed Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the disconnection of the propanoic acid side chain, suggesting a key intermediate such as a 6-formyl or 6-acetyl-imidazo[2,1-b]thiazole. This intermediate could then be elaborated to the final product. The imidazo[2,1-b]thiazole core itself can be formed from 2-aminothiazole and an appropriate α-halocarbonyl compound.
Proposed Synthetic Workflow Diagram:
Caption: Proposed synthetic pathway for 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of Ethyl imidazo[2,1-b]thiazole-6-carboxylate (C)
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To a solution of 2-aminothiazole (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.0 eq).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to Imidazo[2,1-b]thiazole-6-carboxylic acid (D)
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Dissolve the ethyl ester (C) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
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Stir the mixture at room temperature overnight.
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Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Reduction to (Imidazo[2,1-b]thiazol-6-yl)methanol (E)
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To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the carboxylic acid (D) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting solid and concentrate the filtrate to obtain the alcohol.
Step 4: Chlorination to 6-(Chloromethyl)imidazo[2,1-b]thiazole (F)
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Dissolve the alcohol (E) in dichloromethane and cool to 0 °C.
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Add thionyl chloride (1.2 eq) dropwise.
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Stir the reaction at room temperature for 2-3 hours.
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Remove the solvent under reduced pressure to obtain the crude chloride.
Step 5: Malonic Ester Synthesis to Diethyl (imidazo[2,1-b]thiazol-6-ylmethyl)malonate (G)
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Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
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To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.
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Add the chloromethyl derivative (F) and reflux the mixture for 8-10 hours.
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Cool the reaction, pour into water, and extract with ether.
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Dry the organic layer and concentrate to give the malonate derivative.
Step 6: Hydrolysis and Decarboxylation to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid (H)
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Reflux the malonate (G) in an aqueous solution of sodium hydroxide for 4-6 hours.
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Cool the solution and acidify with concentrated hydrochloric acid.
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Heat the acidified solution to reflux for 2-3 hours to effect decarboxylation.
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Cool the solution to allow the product to crystallize.
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Filter the solid and dry.
Step 7: Formation of the Hydrochloride Salt (I)
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Dissolve the free base (H) in a minimal amount of anhydrous methanol.
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Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical and Spectroscopic Characterization (Expected)
The structural confirmation of the synthesized 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be expected:
| Technique | Expected Observations |
| ¹H NMR | - Signals for the aromatic protons of the imidazo[2,1-b]thiazole core. - A singlet for the C5-H proton. - Two triplets for the methylene protons of the propanoic acid side chain (-CH₂CH₂COOH). - A broad singlet for the carboxylic acid proton. - A broad singlet for the N-H proton of the hydrochloride. |
| ¹³C NMR | - Resonances for the carbon atoms of the imidazo[2,1-b]thiazole ring system. - Signals corresponding to the methylene carbons and the carbonyl carbon of the propanoic acid moiety. |
| IR (Infrared) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A sharp, strong absorption for the C=O stretch of the carboxylic acid. - C-H stretching and bending vibrations for the aromatic and aliphatic portions. - N-H stretching from the hydrochloride salt. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the free base [M]⁺. - Fragmentation patterns consistent with the loss of the carboxylic acid group and cleavage of the propanoic acid side chain. |
Potential Biological Activities and Applications
Given the broad range of biological activities reported for imidazo[2,1-b]thiazole derivatives, 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a promising candidate for further pharmacological investigation.[1][2][3][4][5][6]
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Anticancer Potential: Many imidazo[2,1-b]thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes like microtubule polymerization. The propanoic acid side chain could be explored for the development of prodrugs or for conjugation to targeting moieties.
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Antimicrobial Activity: The imidazo[2,1-b]thiazole scaffold is present in compounds with antibacterial and antifungal properties.[6] This derivative could be screened against a panel of pathogenic bacteria and fungi to determine its efficacy.
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Anti-inflammatory Effects: Some imidazo[2,1-b]thiazole derivatives have shown anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.
Conclusion
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride represents a molecule of significant interest within the field of medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and the known properties of the imidazo[2,1-b]thiazole class. The proposed synthetic route is logical and utilizes common laboratory transformations. The expected analytical data provides a benchmark for researchers who undertake the synthesis of this compound. The diverse biological activities associated with the core scaffold strongly suggest that 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a valuable target for future drug discovery and development efforts.
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- Ahmadi, F., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 635–644.
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